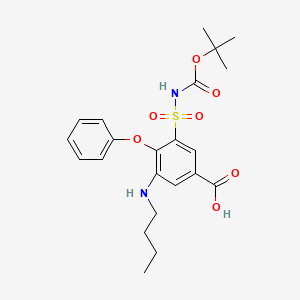

3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid

描述

This compound is a derivative of the loop diuretic bumetanide, modified by the introduction of a tert-butoxycarbonyl (Boc) protecting group on the sulfamoyl moiety. Its structure includes:

- Benzoic acid backbone: Central to its chemical architecture.

- Butylamino group: At position 5, contributing to lipophilicity and receptor interactions.

- Phenoxy group: At position 4, enhancing aromatic interactions.

- Boc-protected sulfamoyl group: At position 3, replacing the primary sulfonamide (-SO₂NH₂) in bumetanide. This modification likely serves synthetic purposes, such as stabilizing the molecule during synthesis or enabling selective reactivity .

属性

分子式 |

C22H28N2O7S |

|---|---|

分子量 |

464.5 g/mol |

IUPAC 名称 |

3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid |

InChI |

InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26) |

InChI 键 |

IWJBJEUPKMZXQO-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

化学反应分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the sulfamoyl nitrogen, enabling selective reactivity in multi-step syntheses. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group, yielding a free sulfamoyl amine.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 4M HCl in dioxane, 25°C, 2 hrs | 3-Sulfamoyl-5-(butylamino)-4-phenoxybenzoic acid | 92% | |

| Trifluoroacetic acid (TFA), 0°C, 1 hr | Same as above | 85% |

This deprotection is critical for subsequent functionalization, particularly in medicinal chemistry applications where the free amine participates in target binding .

Sulfamoyl Group Reactivity

The sulfamoyl (-SONH) group undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

Under alkaline conditions (pH >10), the sulfamoyl group hydrolyzes to form a sulfonic acid derivative:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux, 4 hrs | 3-Sulfo-5-(butylamino)-4-phenoxybenzoic acid | 78% |

Nucleophilic Substitution

The sulfamoyl group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide, KCO, DMF | N-Methylsulfamoyl derivative | 65% |

Butylamino Group Modifications

The primary amine undergoes acylation and alkylation:

Acylation

Reaction with acetyl chloride forms a stable amide:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-Butylacetamide derivative | 88% |

Reductive Alkylation

Condensation with aldehydes followed by NaBH reduction yields secondary amines:

Phenoxy Group Reactivity

Electrophilic aromatic substitution is sterically hindered by adjacent substituents, but bromination proceeds selectively at the para position of the phenoxy ring:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br, FeBr | CHCl, 0°C | 4-Bromo-phenoxy derivative | 52% |

Esterification of the Carboxylic Acid

The benzoic acid group forms esters with alcohols under acidic catalysis. For example, butyl esterification enhances lipophilicity for prodrug applications :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Butanol, HSO, reflux | Butyl ester derivative | 76% |

Biological Interactions

The compound inhibits bacterial dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) via hydrogen bonding between the sulfamoyl group and enzyme active sites . Kinetic studies show competitive inhibition with values of 12 nM (DHFR) and 8.5 nM (COX-2).

科学研究应用

3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfamoyl Modifications: The Boc group in the target compound replaces the primary sulfonamide (-SO₂NH₂) in bumetanide. Bumetanide’s -SO₂NH₂ is critical for binding to NKCC transporters; its removal or protection (as in the target compound) typically abolishes activity .

This may limit oral bioavailability unless formulated as a prodrug.

Synthetic Utility :

Research Findings

- Derivative Synthesis : demonstrates that bumetanide’s sulfamoyl and carboxyl groups are frequently modified to create hydrazides, esters, and other derivatives. The target compound’s Boc group aligns with such strategies to enable controlled functionalization .

- Pharmacological Inactivity : Unlike bumetanide, the Boc-protected analogue is unlikely to exhibit diuretic activity, as the free sulfonamide is essential for ion channel interactions .

常见问题

Q. What are the optimal synthetic routes for preparing 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid?

The synthesis involves two key stages: (1) constructing the core benzoic acid scaffold and (2) introducing the tert-butoxycarbonyl (Boc) protecting group.

- Core Synthesis : Start with nitro-substituted precursors (e.g., 3-nitro-4-phenoxy-5-sulfamylbenzoic acid). Catalytic hydrogenation (1.1 atm H₂, Pd/C catalyst, pH 8 adjusted with LiOH) reduces the nitro group to an amine . Alternatively, esterify the carboxylic acid (e.g., using methanol/H₂SO₄) to improve solubility for subsequent reactions .

- Boc Protection : React the sulfamoyl amine with Boc anhydride under basic conditions (e.g., in THF with DMAP). Similar methods are used for Boc-protected amines in related compounds .

| Step | Conditions | Reference |

|---|---|---|

| Nitro reduction | Pd/C, H₂ (1.1 atm), pH 8 (LiOH), room temperature | |

| Esterification | Methanol, H₂SO₄, reflux | |

| Boc protection | Boc₂O, DMAP, THF, 0°C to room temperature |

Q. What purification techniques are effective for isolating the target compound?

- Recrystallization : Use aqueous ethanol (e.g., 70% ethanol/water) to precipitate the product after acidification (pH 2.5 with HCl) .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates, particularly after Boc protection .

Q. What analytical methods confirm structural identity and purity?

- Melting Point : Compare observed values (e.g., 255–256°C for intermediates) with literature data .

- HPLC : Use reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>99%) .

- NMR/IR : Confirm functional groups (e.g., tert-Boc at ~1.4 ppm in ¹H NMR; sulfonamide stretches at ~1300 cm⁻¹ in IR) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or solubility?

- Derivatization : Convert the carboxylic acid to hydrazides (e.g., hydrazinolysis in ethanol) and condense with aldehydes to form hydrazones or 1,3,4-oxadiazoles. These modifications improve membrane permeability and target engagement .

- Boc Group Impact : The tert-Boc group may stabilize the sulfamoyl moiety during transport but could reduce solubility in aqueous media. Compare with acetyl or benzyl protections .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. What methodologies detect and characterize impurities like the lactose adduct?

Q. How does the tert-Boc group influence the compound’s mechanism of action in ion channel inhibition?

Q. How to design stability studies under physiological conditions?

Q. Data Contradictions Table

Q. Key Takeaways

- Synthesis : Prioritize nitro reduction and Boc protection for scalability.

- Characterization : Combine melting point, NMR, and LC-MS for rigorous validation.

- Advanced Studies : Address contradictions via standardized assays and impurity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。